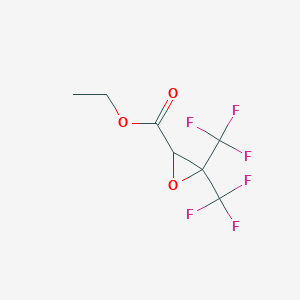
Ethyl 3,3-bis(trifluoromethyl)oxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,3-bis(trifluoromethyl)oxirane-2-carboxylate is a chemical compound known for its unique structure and properties It contains an oxirane ring, which is a three-membered cyclic ether, and two trifluoromethyl groups attached to the same carbon atom
Méthodes De Préparation
The synthesis of ethyl 3,3-bis(trifluoromethyl)oxirane-2-carboxylate typically involves the reaction of ethyl 3,3-bis(trifluoromethyl)acrylate with a suitable oxidizing agent to form the oxirane ring. Common oxidizing agents used in this reaction include peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out under controlled conditions to ensure the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Ethyl 3,3-bis(trifluoromethyl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and carboxylic acids.
Substitution Reactions: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to yield less oxidized products.
Common reagents used in these reactions include tertiary amines, carboxylic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 3,3-bis(trifluoromethyl)oxirane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. The presence of trifluoromethyl groups can improve the metabolic stability and bioavailability of drug candidates.
Medicine: It is explored for its potential use in medicinal chemistry, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins with enhanced properties.
Mécanisme D'action
The mechanism of action of ethyl 3,3-bis(trifluoromethyl)oxirane-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. When a nucleophile attacks the oxirane ring, it opens up to form a more stable product. The trifluoromethyl groups can influence the reactivity and stability of the compound by electron-withdrawing effects, which can affect the overall reaction mechanism .
Comparaison Avec Des Composés Similaires
Ethyl 3,3-bis(trifluoromethyl)oxirane-2-carboxylate can be compared with other similar compounds such as:
Ethyl 3,3-bis(trifluoromethyl)acrylate: This compound is a precursor in the synthesis of this compound. It lacks the oxirane ring but contains the same trifluoromethyl groups.
2-Fluoro-3,3-bis(trifluoromethyl)oxirane: This compound has a similar structure but with a fluorine atom instead of an ethyl ester group. It exhibits different reactivity and applications.
3,3-Bis(trifluoromethyl)oxirane: This compound is similar but lacks the ethyl ester group. It is used in different chemical reactions and applications.
The uniqueness of this compound lies in its combination of the oxirane ring and the trifluoromethyl groups, which impart distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
1644-09-3 |
|---|---|
Formule moléculaire |
C7H6F6O3 |
Poids moléculaire |
252.11 g/mol |
Nom IUPAC |
ethyl 3,3-bis(trifluoromethyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C7H6F6O3/c1-2-15-4(14)3-5(16-3,6(8,9)10)7(11,12)13/h3H,2H2,1H3 |
Clé InChI |
IXIGUVGFMZBIAG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(O1)(C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


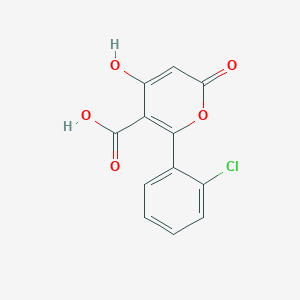


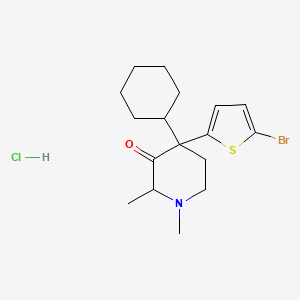
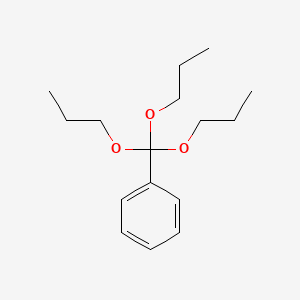
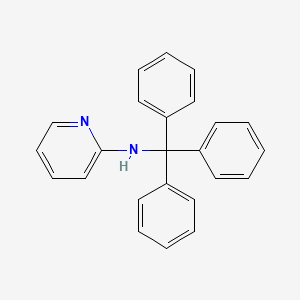

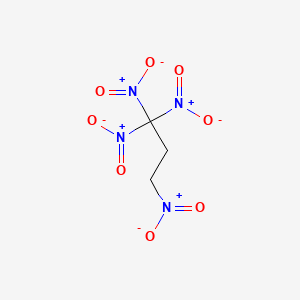
![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14005925.png)


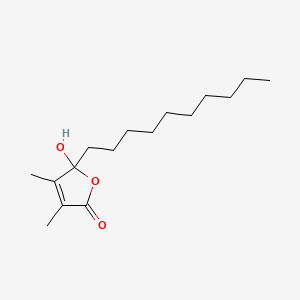
![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14005947.png)
![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)
